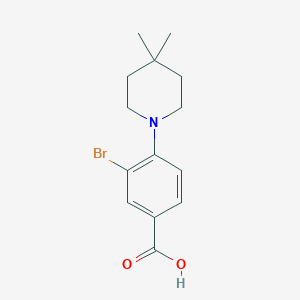![molecular formula C8H9BrN4S B13074582 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13074582.png)
4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated ketone.
Coupling of Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole rings through a nucleophilic substitution reaction, where the bromine atom on the thiazole ring is replaced by the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrazole rings.
Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. For example, the compound may inhibit enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine: Unique due to its specific substitution pattern and combination of thiazole and pyrazole rings.
4-Bromophenylthiazole: Similar structure but lacks the pyrazole ring.
4-Methylthiazole: Similar thiazole ring but lacks the bromine and pyrazole components.
Uniqueness
This compound is unique due to its combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H9BrN4S |
|---|---|
Molekulargewicht |
273.16 g/mol |
IUPAC-Name |
4-bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H9BrN4S/c1-5-4-14-7(11-5)3-13-2-6(9)8(10)12-13/h2,4H,3H2,1H3,(H2,10,12) |
InChI-Schlüssel |
FNJNYDWBGPZUOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)CN2C=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
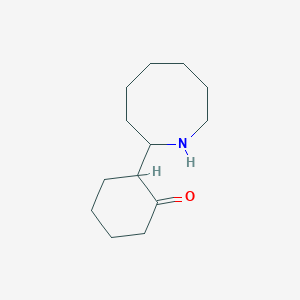
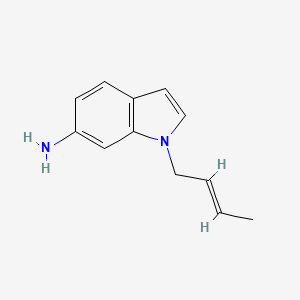

![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
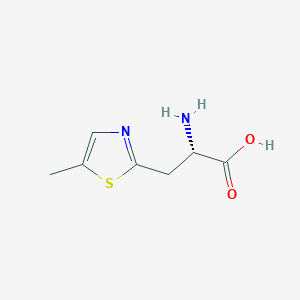
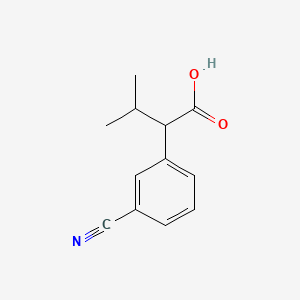

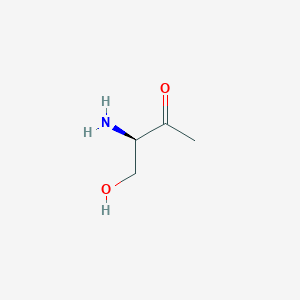


![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)

